2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione
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Overview
Description
2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is a heterocyclic compound that features a piperidine ring fused with a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as transition metal complexes, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Thiazine: Contains a sulfur and nitrogen in a six-membered ring.
Piperazine: Features two nitrogen atoms in a six-membered ring.
Uniqueness
2-(piperidin-3-yl)-1lambda6,2-thiazinane-1,1-dione is unique due to its fused ring structure, which combines the properties of both piperidine and thiazinane. This fusion enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1596702-44-1 |
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Molecular Formula |
C9H18N2O2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
2-piperidin-3-ylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H18N2O2S/c12-14(13)7-2-1-6-11(14)9-4-3-5-10-8-9/h9-10H,1-8H2 |
InChI Key |
VTKYPBBSJMYKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2CCCNC2 |
Purity |
95 |
Origin of Product |
United States |
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